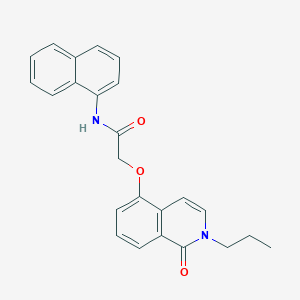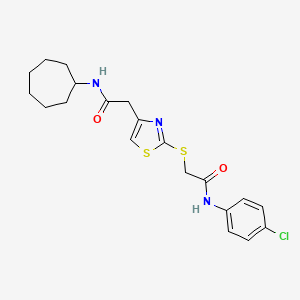
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O2S2 and its molecular weight is 438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on the structural analysis of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals the orientation between chlorophenyl and thiazole rings and their intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications in designing more effective molecules (Saravanan et al., 2016).
Synthesis and Antibacterial Activity
The synthesis of compounds bearing the thiazolidine and azetidine moieties, which include the chlorophenyl group, has been explored for their antibacterial properties against common bacterial strains. This research indicates a potential route for developing new antibacterial agents (Desai et al., 2008).
Anticancer Applications
Several studies have focused on the synthesis of derivatives and their evaluation as potential anticancer agents. For instance, compounds derived from the interaction of 2-chloro-N-(thiazol-2-yl)acetamide with imidazole-thione derivatives showed promising anticancer activities against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Duran & Demirayak, 2012).
Acidity and Protonation Studies
Research on the acidity constants of newly synthesized acetamide derivatives provides insights into their chemical behavior, which is essential for their application in drug development. These studies help in understanding how these compounds interact at the molecular level (Duran & Canbaz, 2013).
Novel Synthesis Methods
Innovative synthesis methods for creating new derivatives offer insights into more efficient and effective ways to produce compounds with potential biological activities. For example, the carbodiimide condensation method has been utilized to synthesize novel acetamide derivatives, showcasing a convenient and fast approach to drug discovery (Yu et al., 2014).
Pharmacological Evaluation
The synthesis and pharmacological evaluation of derivatives, particularly focusing on their analgesic and anti-inflammatory activities, indicate that these compounds could serve as leads for developing new pain and inflammation management drugs (Kumar & Mishra, 2020).
Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2S2/c21-14-7-9-16(10-8-14)23-19(26)13-28-20-24-17(12-27-20)11-18(25)22-15-5-3-1-2-4-6-15/h7-10,12,15H,1-6,11,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSHGXKSVPSAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[2.1.1]hexan-1-ylmethanol](/img/structure/B2602910.png)

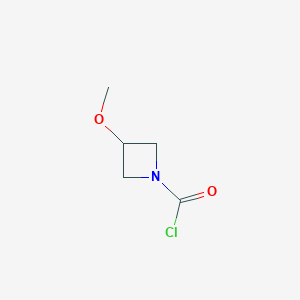
![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)
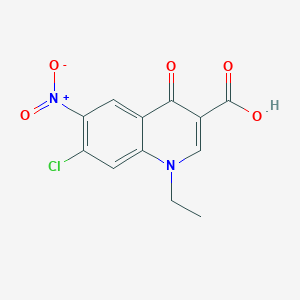
![N-[(5Z)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ylidene]-4-nitroaniline](/img/structure/B2602916.png)
![Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2602918.png)


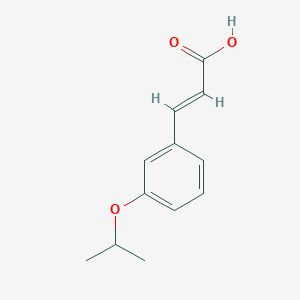
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2602926.png)
![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)

